3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one is an organic compound known for its unique photophysical properties. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with sodium nitrite in acidic conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses.
Biology: The compound’s photophysical properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets through its nitrogen-rich moiety. This interaction leads to strong π–π stacking interactions and short C–H⋯N hydrogen bonds, which contribute to its unique photophysical properties .
Comparison with Similar Compounds
3-(Pyridin-2-yl)-1,2,3-benzotriazin-4(3H)-one can be compared with other nitrogen-rich heterocyclic compounds, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Imidazo[1,5-a]pyridine: Used in various applications due to its luminescent properties.
The uniqueness of this compound lies in its dual fluorescence and phosphorescence, which are not commonly observed in similar compounds .
Properties
CAS No. |
74882-50-1 |
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Molecular Formula |
C12H8N4O |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H8N4O/c17-12-9-5-1-2-6-10(9)14-15-16(12)11-7-3-4-8-13-11/h1-8H |
InChI Key |
ZIZSXFYQKQOCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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